molecular formula C20H24N6O4 B10858315 Batelapine maleate CAS No. 120360-10-3

Batelapine maleate

Cat. No.: B10858315
CAS No.: 120360-10-3
M. Wt: 412.4 g/mol
InChI Key: UNBBRTKPRZDYLP-BTJKTKAUSA-N
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Description

Batelapine Maleate: is a compound that was investigated as a potential antipsychotic. It is a structural analogue of clozapine, a well-known antipsychotic medication. This compound was developed under the code name CGS-13429 and has been studied for its pharmacological properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Batelapine Maleate involves multiple steps, starting from basic organic compounds. The key steps typically include the formation of the triazolobenzodiazepine core structure, followed by the introduction of the piperazine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and compliance with regulatory standards. Purification steps such as crystallization, filtration, and chromatography would be employed to ensure the final product meets quality specifications.

Chemical Reactions Analysis

Types of Reactions

Batelapine Maleate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the piperazine ring or other functional groups.

    Reduction: Reduction reactions can be used to modify the triazolobenzodiazepine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Batelapine Maleate has been explored in various scientific research applications:

    Chemistry: Studied for its unique chemical structure and reactivity.

    Biology: Investigated for its interactions with biological molecules and potential as a research tool.

    Medicine: Explored as a potential antipsychotic agent, with studies focusing on its efficacy and safety profile.

    Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Batelapine Maleate involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, similar to clozapine. This modulation helps in alleviating symptoms of psychosis by balancing neurotransmitter levels and improving neuronal communication.

Comparison with Similar Compounds

Similar Compounds

    Clozapine: A well-known antipsychotic with a similar structure.

    Olanzapine: Another antipsychotic with structural similarities.

    Quetiapine: Shares some pharmacological properties with Batelapine Maleate.

Uniqueness

This compound is unique due to its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic profiles compared to other antipsychotics. These differences could potentially translate to variations in efficacy, side effects, and patient response.

Properties

CAS No.

120360-10-3

Molecular Formula

C20H24N6O4

Molecular Weight

412.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-methyl-5-(4-methylpiperazin-1-yl)-11H-[1,2,4]triazolo[1,5-c][1,3]benzodiazepine

InChI

InChI=1S/C16H20N6.C4H4O4/c1-12-17-15-11-13-5-3-4-6-14(13)18-16(22(15)19-12)21-9-7-20(2)8-10-21;5-3(6)1-2-4(7)8/h3-6H,7-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UNBBRTKPRZDYLP-BTJKTKAUSA-N

Isomeric SMILES

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1=NN2C(=N1)CC3=CC=CC=C3N=C2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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